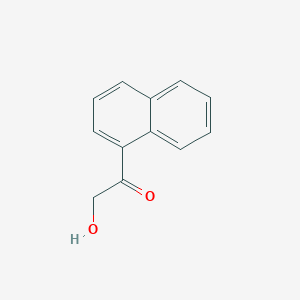
2-Hydroxy-1-(1-naphthyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(1-naphthyl)ethanone can be synthesized through the reaction of 1-naphthalene ethyl ketone with sodium hypochlorite and caustic potash in ethanol. The reaction mixture is then neutralized with sodium hydroxide and esterified with acetic anhydride to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Hydroxy-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2-Hydroxy-1-(1-naphthyl)ethanone has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various naphthyl compounds and fluorescent dyes.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe.
Medicine: It serves as a pharmaceutical raw material, particularly in drugs with fluorescent properties.
作用機序
The mechanism of action of 2-Hydroxy-1-(1-naphthyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
- 1-Hydroxy-2-acetonaphthone
- 1-Hydroxy-2-acetylnaphthalene
- 2-Acetyl-1-hydroxynaphthalene
- 2-Acetyl-1-naphthol
Comparison: 2-Hydroxy-1-(1-naphthyl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and fluorescent properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in research and industry.
特性
CAS番号 |
131496-21-4 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
2-hydroxy-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H10O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2 |
InChIキー |
BEIIYTIDGSZGDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


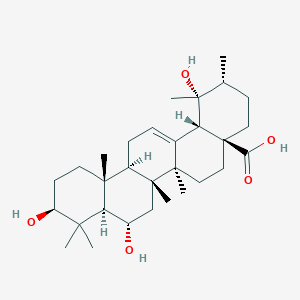
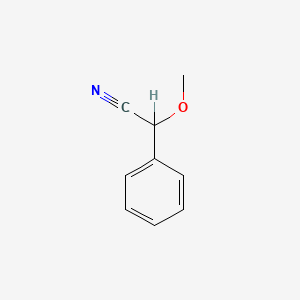

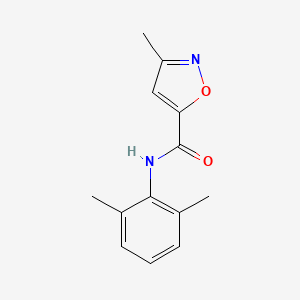
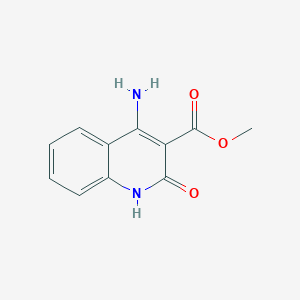
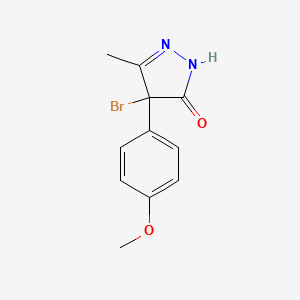

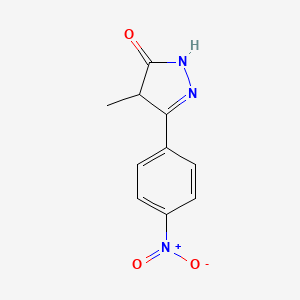
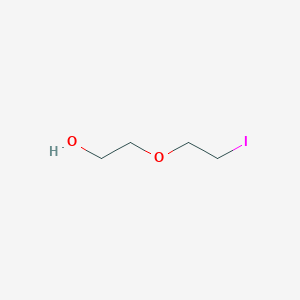
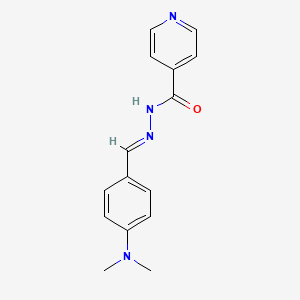
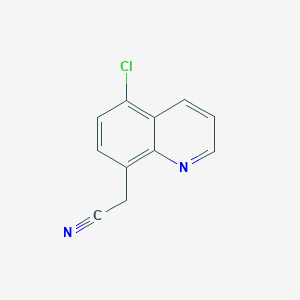
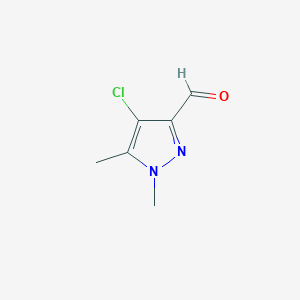

![3-[5-(Chloromethyl)isoxazol-3-YL]pyridine](/img/structure/B3046801.png)
